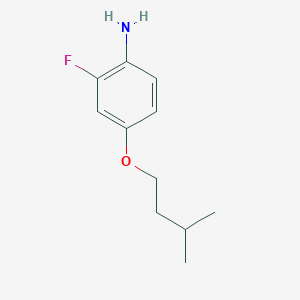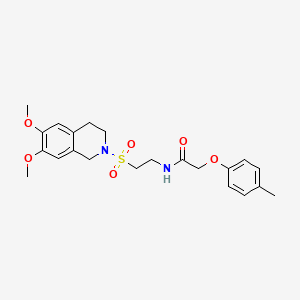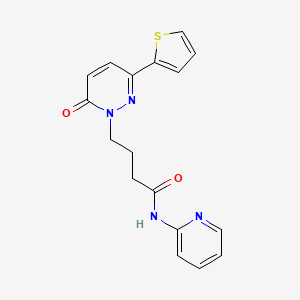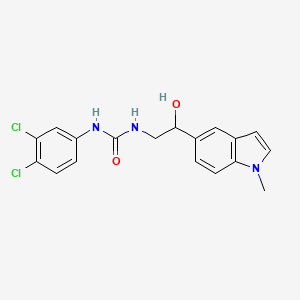![molecular formula C18H23NO5 B2650484 Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate CAS No. 379732-14-6](/img/structure/B2650484.png)
Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C18H23NO5 . It is related to other compounds such as Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate and Ethyl 1-(4-methoxybenzoyl)-4-piperidine carboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate can be inferred from its molecular formula, C18H23NO5 . It is related to other compounds such as Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate and Ethyl 1-(4-methoxybenzoyl)-4-piperidine carboxylate , which might share similar structural features.Scientific Research Applications
Anticancer Agents
One study outlined the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, assessing their potential as anticancer agents. The research detailed a sequence of chemical reactions leading to compounds showing promising anticancer activity, with specific compounds exhibiting strong inhibitory effects compared to a standard reference, doxorubicin. The study suggests these derivatives have potential therapeutic applications in cancer treatment, although further in vivo studies are needed for confirmation (Rehman et al., 2018).
Antimicrobial and Chelating Agents
Another investigation focused on the synthesis and characterization of furan ring-containing organic ligands, which were evaluated for their antimicrobial activity and chelating properties. The study found that these compounds, along with their transition metal complexes, exhibit varying degrees of antimicrobial effectiveness against human pathogenic bacteria. This research highlights the dual functionality of these derivatives as both antimicrobial agents and metal chelators (Patel, 2020).
Antibacterial and Antifungal Properties
Research into new piperidine substituted benzothiazole derivatives explored their synthesis and biological properties. The study reports the successful synthesis of these derivatives, which were found to possess notable antibacterial and antifungal activities, indicating their potential as lead compounds for developing new antimicrobial agents (Shafi et al., 2021).
Probe for Surfactant Concentration
A study on the synthesis and physicochemical investigation of biologically active pyridine-3-carboxylate derivatives revealed that these compounds can be used as probes to determine the critical micelle concentrations of surfactants. This application is significant for understanding the interaction of surfactants with various compounds, which is crucial in the formulation of pharmaceuticals and other products (Alsharif et al., 2018).
Mycobacterium Tuberculosis Inhibitors
A particular study designed and synthesized thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis. These compounds showed promising activity against the bacteria, with one compound specifically demonstrating significant inhibitory effects, suggesting potential for development into new antitubercular drugs (Jeankumar et al., 2013).
properties
IUPAC Name |
ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-3-23-17(21)15-8-10-19(11-9-15)16(20)12-24-18(22)14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFQORPYATUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B2650406.png)





![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)


![Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2650421.png)
![1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650423.png)
![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-](/img/structure/B2650424.png)